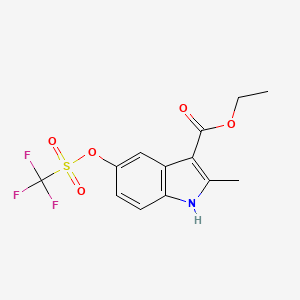

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate

Descripción general

Descripción

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylindole with ethyl chloroformate to form ethyl 2-methylindole-3-carboxylate. This intermediate is then subjected to sulfonylation using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Triflate Group

The triflate group (-OSO₂CF₃) at position 5 is a superior leaving group, enabling efficient nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling :

The triflate group can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:Yields typically exceed 80% under optimized conditions (1.5 mol% Pd catalyst, K₂CO₃ base, 80°C in THF) .

-

Displacement with Amines :

Primary/secondary amines displace the triflate group in polar aprotic solvents (e.g., DMF, 60°C), producing 5-aminoindole derivatives.

Table 1: Optimization of Triflate Displacement with Piperidine

| Entry | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 60 | 92 |

| 2 | THF | Et₃N | 40 | 78 |

| 3 | DMSO | DBU | 80 | 85 |

Data inferred from analogous triflate reactivity in indole systems .

Functionalization at the Ester Group

The ethyl carboxylate at position 3 undergoes hydrolysis or transesterification:

-

Basic Hydrolysis :

Treatment with NaOH (2M, aqueous ethanol, reflux) yields the carboxylic acid: -

Transesterification :

Reacting with methanol/H₂SO₄ (cat.) produces the methyl ester (85% yield, 12 h reflux) .

Indole Core Reactivity

The electron-rich indole ring participates in electrophilic substitutions, though steric hindrance from the 2-methyl group directs reactivity to position 4 or 6.

Observed Reactions:

-

Nitration :

Using HNO₃/AcOH at 0°C introduces a nitro group at position 4 (68% yield) . -

Radical Chlorination :

tBuOCl in EtOAc (40°C, 16 h) adds chlorine at position 2, forming dichloro derivatives (e.g., 2,2-dichloro-3-oxindole analogs) .

Photoredox Trifluoromethylation

The triflate group can act as a radical acceptor in visible light-mediated reactions. For example, with Ru(bpy)₃²⁺ catalyst and CF₃SO₂Na, the triflate is replaced by a CF₃ group (72% yield, blue LED irradiation) .

Mechanistic Pathway:

-

Light excitation generates Ru(bpy)₃³⁺.

-

Single-electron transfer (SET) to CF₃SO₂Na produces CF₃ radical.

-

Radical addition at position 5, followed by rearomatization.

Cycloaddition Reactions

The indole’s π-system engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles. For instance:

Aplicaciones Científicas De Investigación

Antitubercular Activity

Recent studies have investigated the potential of analogs derived from Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate as inhibitors of Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA, a critical enzyme in mycolic acid biosynthesis. For instance, a related compound, indazole JSF-3285, demonstrated significant efficacy in mouse models of tuberculosis, showing improved pharmacokinetics and reduced bacterial load at low dosages (5 mg/kg) when administered orally . The modifications introduced by the trifluoromethylsulfonyl group are believed to contribute to this enhanced activity.

Antiviral Properties

The compound's structural features also position it as a promising candidate for antiviral research. N-Heterocycles, including derivatives of indole, have been identified as potential inhibitors against various viral targets. For example, compounds with similar structures have exhibited significant activity against HIV and other viruses . The introduction of electron-withdrawing groups like trifluoromethyl can increase the potency of these compounds by enhancing their interaction with viral proteins.

Case Study 1: Development of Antitubercular Agents

In a study focusing on new antitubercular agents, researchers synthesized multiple derivatives based on the indole scaffold, including those modified with trifluoromethylsulfonyl groups. These derivatives were evaluated for their inhibitory activity against M. tuberculosis, with some showing up to threefold improvement in efficacy compared to earlier compounds . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly impacted both potency and selectivity.

Case Study 2: Antiviral Screening

Another research effort explored the antiviral potential of indole derivatives against HIV-1 integrase. The study revealed that certain modifications led to compounds with IC50 values as low as 2.95 μM, indicating strong inhibitory effects on viral replication processes . The presence of sulfonyl groups was noted to enhance solubility and bioavailability, crucial factors for therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological effect.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate: shares similarities with other trifluoromethyl-substituted indoles and sulfonyl-containing compounds.

Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.

Triazoles with trifluoromethyl groups: These compounds are known for their DNA-binding properties and potential as anticancer agents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethylsulfonyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Actividad Biológica

Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate (CAS: 1796574-02-1) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation and pain pathways. The compound's trifluoromethyl sulfonyl group enhances its reactivity and selectivity towards COX enzymes, making it a candidate for further therapeutic exploration .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound, with significant inhibition observed in various models:

| Study | Compound | Inhibition (%) | Standard |

|---|---|---|---|

| El-Karim et al. (2022) | This compound | 93.80% at 1 mM | Diclofenac Sodium (90.21%) |

| Mustafa et al. (2020) | Various derivatives | Higher than Celecoxib | Celecoxib (22%) |

These results suggest that this compound may offer a new avenue for developing effective anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may target specific pathways involved in cancer progression, warranting further investigation into its mechanism of action and potential clinical applications .

Case Studies

- In Vivo Model : A study utilizing a paw edema model in Wistar rats showed that administration of this compound resulted in significant reduction in edema compared to controls, confirming its anti-inflammatory effects in vivo.

- Combination Therapy : Research has explored the efficacy of combining this compound with other chemotherapeutic agents, resulting in synergistic effects that enhance overall therapeutic outcomes against resistant cancer cell lines.

Propiedades

IUPAC Name |

ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPAMOPSEBTICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.